

spectroscopic data for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

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Compound of Interest

Compound Name: 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Cat. No.: B123619

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Technical Guide: 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid** is not publicly available at the time of this report. The following guide provides a summary of known properties, detailed synthesis protocols, and a logical workflow for its preparation and characterization, based on available chemical literature.

Introduction

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a crucial synthetic intermediate, primarily recognized for its role in the manufacturing of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.^[1] The structural characteristics of this butanoic acid derivative, featuring both a phenyl and a 3,4-dichlorophenyl group, are pivotal for its subsequent cyclization and functionalization to yield the final active pharmaceutical ingredient. This document outlines the key chemical properties, established synthetic methodologies, and a general workflow for the synthesis and characterization of this important intermediate.

Chemical and Physical Properties

A summary of the key properties for **4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid** is presented in Table 1. This data is compiled from various chemical databases and supplier information.

Property	Value	Reference
CAS Number	79560-18-2	[1]
Molecular Formula	C ₁₆ H ₁₄ Cl ₂ O ₂	[1]
Molecular Weight	309.19 g/mol	[1]
Melting Point	118-120 °C	[2]
InChI Key	ZBLZQVJTLMFDCG- UHFFFAOYSA-N	[1]

Synthesis Protocols

Several synthetic routes for **4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid** have been reported. Below are detailed protocols for two common methods.

Method 1: Hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

This method involves the catalytic hydrogenation of the corresponding unsaturated butenoic acid derivative.

Experimental Protocol:

- A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole) is prepared in ethyl acetate (2 L).[\[2\]](#)
- To this solution, 8 grams of a 5% Palladium on carbon (Pd/C) catalyst is added.[\[2\]](#)
- The mixture is subjected to hydrogenation at atmospheric pressure and room temperature.[\[2\]](#)

- The reaction is monitored until the uptake of hydrogen ceases, which typically takes about 24 hours.[2]
- Upon completion, the catalyst is removed by filtration.[2]
- The filtrate is then concentrated by evaporation under vacuum to yield the product as a light brown oil.[2]
- For purification, the resulting oil can be crystallized from hexane to obtain an analytical sample.[2]

Method 2: Three-Step Synthesis from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

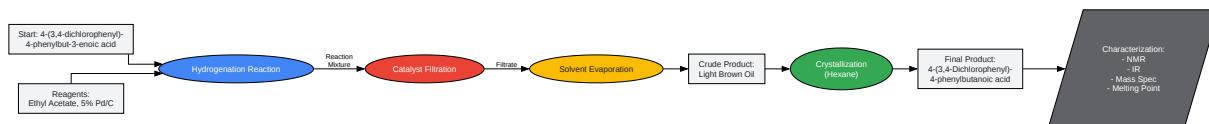
This process involves reduction, cyclization to a lactone, and a subsequent Friedel-Crafts reaction.

Experimental Protocol:

- Reduction: 4-(3,4-dichlorophenyl)-4-ketobutanoic acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[3]
- Lactonization: The intermediate hydroxy acid is then converted to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone (a gamma-butyrolactone).[3]
- Friedel-Crafts Alkylation: The resulting gamma-butyrolactone is reacted with benzene in the presence of a Friedel-Crafts catalyst (e.g., aluminum chloride). This reaction is typically conducted in an excess of benzene or an inert solvent like methylene chloride at a temperature of approximately 10-30 °C.[3]
- Work-up: After the reaction is complete, the mixture is poured onto ice containing a mineral acid (e.g., concentrated HCl) to quench the reaction and separate the aqueous and organic phases.[3]
- Isolation: The desired product is isolated from the organic phase, often by evaporation of the solvent followed by crystallization of the residue.[3]

Experimental Workflow

The general workflow for the synthesis and characterization of **4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid**, based on the hydrogenation method, is depicted in the following diagram.



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Caption: Synthesis and Characterization Workflow.

Conclusion

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a well-established intermediate in pharmaceutical synthesis. While detailed public spectroscopic data is scarce, the synthetic routes are well-documented and provide reliable methods for its preparation. The protocols and workflow described herein offer a comprehensive guide for researchers and professionals involved in the synthesis of this compound and related structures. Further research to publish a complete spectroscopic characterization of this compound would be beneficial to the scientific community.

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